molecular formula C17H18N2O3 B5631378 2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide

2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B5631378
M. Wt: 298.34 g/mol
InChI Key: LRJSQAFWMMZTNU-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a nitrophenyl group and a trimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2-nitroaniline with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(2-aminophenyl)-N-(2,4,6-trimethylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-nitrophenyl)amine and 2,4,6-trimethylbenzoic acid.

Scientific Research Applications

2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives can be used in the development of new materials with specific properties.

    Biology: The compound and its derivatives can be studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenyl)-N-phenylacetamide: Lacks the trimethyl groups on the phenyl ring.

    2-(4-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide: Has the nitro group in a different position on the phenyl ring.

    2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)propionamide: Has a propionamide moiety instead of an acetamide moiety.

Uniqueness

2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of both the nitrophenyl and trimethylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-8-12(2)17(13(3)9-11)18-16(20)10-14-6-4-5-7-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJSQAFWMMZTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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